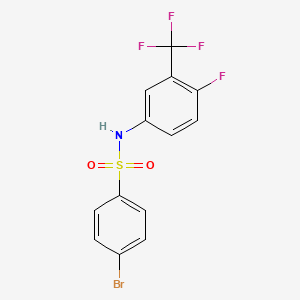

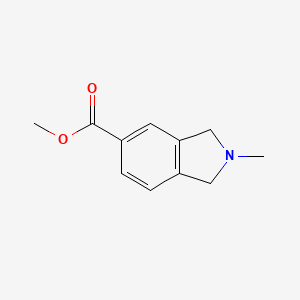

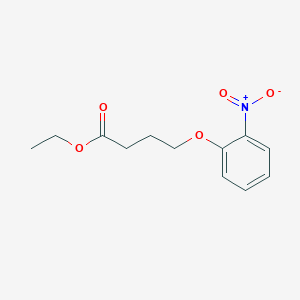

![molecular formula C7H6BrNO B3179961 4-Bromo-2,3-dihydrofuro[2,3-b]pyridine CAS No. 1129976-17-5](/img/structure/B3179961.png)

4-Bromo-2,3-dihydrofuro[2,3-b]pyridine

Overview

Description

“4-Bromo-2,3-dihydrofuro[2,3-b]pyridine” is a chemical compound that belongs to the class of organic compounds known as heterocyclic compounds. These are compounds containing a ring structure made up of more than one type of atom, usually carbon plus another atom, in this case, nitrogen .

Synthesis Analysis

The synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .Chemical Reactions Analysis

The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .Scientific Research Applications

Synthesis and Chemical Properties

Intramolecular Diels-Alder Reactions : 4-Bromo-2,3-dihydrofuro[2,3-b]pyridine is involved in facile intramolecular Diels-Alder reactions, a type of chemical reaction that is useful for constructing cyclic structures. This is particularly important in the synthesis of furo[2,3-b]pyridines and dihydropyrano[2,3-b]pyridines (Taylor & Macor, 1986).

Chemical Transformations and Reactions : The compound exhibits a range of reactions such as bromination, nitration, cyanation, and chlorination. These chemical transformations are key in the synthesis of various derivatives and exploring the reactivity of the furo[2,3-b]pyridine framework (Yamaguchi et al., 1998).

Regioselective Bromination : The compound is used in the regioselective, mild bromination of thieno[2,3-b]pyridine, showing selectivity toward specific positions. This highlights its potential as a building block in drug discovery research (Lucas et al., 2015).

Synthetic Approaches for Derivative Synthesis : Various strategies, like the intramolecular inverse-electron-demand Diels-Alder reaction, are employed for synthesizing functionalized derivatives of this compound. These methods are crucial for generating diverse molecular structures (Hajbi et al., 2007).

Photochemical Behavior Study : Investigations into the photochemical behavior of derivatives of this compound can provide insights into their photostability and potential applications in light-sensitive processes (Jones & Phipps, 1975).

Halogenation Reactions and Spectral Analysis : The compound's reaction with elemental halogens and the subsequent spectral analysis of the halogenated derivatives offer valuable information about its chemical properties and potential applications in various fields of research (Klemm et al., 1974).

Synthesis of Fused trans-2,3-Dihydrofuran Derivatives : The compound plays a role in synthesizing fused trans-2,3-dihydrofuran derivatives, which are important in medicinal chemistry and drug synthesis (Khan et al., 2013).

Structural Elucidation and Molecular Docking : Advanced techniques like Hirshfeld surface analysis, DFT, and molecular docking studies have been employed to understand the structure and potential biological activity of derivatives of this compound (Jabri et al., 2023).

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2,3-dihydrofuro[2,3-b]pyridine is the Interleukin-1 receptor-associated kinase 4 (IRAK4) . IRAK4 is a key regulator that controls downstream NF-κB and MAPK signals in the innate immune response . It has been proposed as a therapeutic target for the treatment of inflammatory and autoimmune diseases .

Mode of Action

It is known that the compound interacts with its target, irak4, to inhibit its activity . This inhibition disrupts the downstream NF-κB and MAPK signaling pathways, which are crucial for the innate immune response .

Biochemical Pathways

The inhibition of IRAK4 by this compound affects the NF-κB and MAPK signaling pathways . These pathways play a critical role in the innate immune response, and their disruption can lead to a decrease in the production of pro-inflammatory cytokines .

Result of Action

The inhibition of IRAK4 by this compound leads to a decrease in the production of pro-inflammatory cytokines . This can result in a reduction of inflammation and immune response, which could be beneficial in the treatment of inflammatory and autoimmune diseases .

Future Directions

Research into 2,3-dihydrofuro[2,3-b]pyridine derivatives is ongoing due to their potential biological activity. For example, they have shown promise for the treatment of Alzheimer’s disease . Therefore, it is quite important to continue the development of new methods for the synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives .

properties

IUPAC Name |

4-bromo-2,3-dihydrofuro[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACWSSXODVBWOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=NC=CC(=C21)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![example 7 [US8664233]](/img/structure/B3179908.png)

![4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane](/img/structure/B3179926.png)

![5,6-Dimethoxy-3h-imidazo[4,5-b]pyridine](/img/structure/B3179936.png)

![2-(Bromomethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B3179973.png)